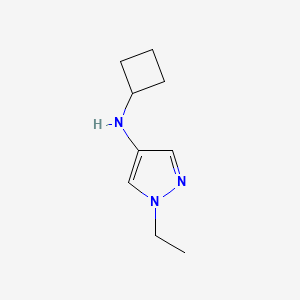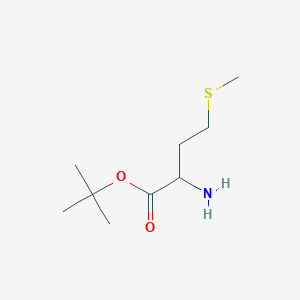
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate is a compound of significant interest in medicinal chemistry. It is known for its potential as a potent inhibitor of specific kinases, making it a valuable candidate for therapeutic applications, particularly in the treatment of chronic myeloid leukemia (CML) with resistance to other treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s activity .
Applications De Recherche Scientifique
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate has several scientific research applications:
Chemistry: It serves as a valuable tool for studying kinase inhibition and structure-activity relationships.
Biology: The compound is used in cellular assays to investigate its effects on cell proliferation and survival.
Medicine: Its potential as a therapeutic agent for CML and other cancers is a major focus of research.
Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate involves the inhibition of specific kinases, particularly the BCR-ABL kinase, including its T315I mutant. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth and potentially improved patient outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534): A potent pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant.
3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AKE-72): Another potent inhibitor with similar kinase inhibition properties.
Uniqueness
Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate is unique due to its specific structural features, such as the carbon-carbon triple bond linker, which allows it to effectively inhibit the BCR-ABL kinase, including resistant mutants. This makes it a valuable compound for developing new therapeutic agents for resistant forms of CML .
Propriétés
Numéro CAS |
1356385-96-0 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate |
InChI |
InChI=1S/C17H13N3O2/c1-12-5-6-14(17(21)22-2)10-13(12)7-8-15-11-18-16-4-3-9-19-20(15)16/h3-6,9-11H,1-2H3 |
Clé InChI |
WIKRCQCIGCKHMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)C#CC2=CN=C3N2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)


![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)




